molecular formula C12H11ClN2 B1356719 4-Chloro-5,6-dimethyl-2-phenylpyrimidine

4-Chloro-5,6-dimethyl-2-phenylpyrimidine

Cat. No.: B1356719
M. Wt: 218.68 g/mol
InChI Key: QZYNVGZXXXRNIG-UHFFFAOYSA-N
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Description

4-Chloro-5,6-dimethyl-2-phenylpyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is of interest due to its potential pharmacological and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5,6-dimethyl-2-phenylpyrimidine can be achieved through various methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method uses boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Another method involves the condensation reaction between a three-carbon compound and compounds having the amidine structure with sodium hydroxide or ethoxide as a catalyst .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5,6-dimethyl-2-phenylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: Commonly involves the replacement of the chlorine atom with other substituents.

    Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound.

    Cycloaddition Reactions: Involves the formation of new ring structures.

Common Reagents and Conditions

    Substitution Reactions: Often use nucleophiles such as amines or thiols under basic conditions.

    Oxidation Reactions: Typically involve oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Use reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

4-Chloro-5,6-dimethyl-2-phenylpyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Chloro-5,6-dimethyl-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dichloro-2-phenyl-pyrimidine: Similar structure but with an additional chlorine atom.

    5,6-Dimethyl-2-phenyl-pyrimidine: Lacks the chlorine atom at position 4.

    2-Phenyl-pyrimidine: Simplified structure without the methyl and chlorine substituents.

Uniqueness

4-Chloro-5,6-dimethyl-2-phenylpyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the chlorine atom and methyl groups can enhance its interactions with biological targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

4-chloro-5,6-dimethyl-2-phenylpyrimidine

InChI

InChI=1S/C12H11ClN2/c1-8-9(2)14-12(15-11(8)13)10-6-4-3-5-7-10/h3-7H,1-2H3

InChI Key

QZYNVGZXXXRNIG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N=C1Cl)C2=CC=CC=C2)C

Origin of Product

United States

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